2-Iodo-2-methylpentane
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Overview
Description
2-Iodo-2-methylpentane is an organic compound with the molecular formula C6H13I. It is a halogenated alkane, specifically an iodinated derivative of 2-methylpentane.
Preparation Methods
2-Iodo-2-methylpentane can be synthesized through several methods. One common synthetic route involves the addition of hydroiodic acid (HI) to 2-methyl-2-pentene. This reaction follows Markovnikov’s rule, where the iodine atom attaches to the more substituted carbon atom . The reaction conditions typically involve the use of a solvent such as acetic acid and may require heating to facilitate the reaction.
Chemical Reactions Analysis
Scientific Research Applications
2-Iodo-2-methylpentane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic chemistry.
Medicinal Chemistry: It can be used in the synthesis of pharmaceutical compounds, particularly those that require iodinated intermediates.
Material Science: It is used in the preparation of specialized materials, including polymers and resins, where the iodine atom can impart unique properties to the final product.
Mechanism of Action
The mechanism of action of 2-Iodo-2-methylpentane in chemical reactions typically involves the formation of a carbocation intermediate. In substitution reactions, the iodine atom leaves, forming a positively charged carbon center that can be attacked by a nucleophile. In elimination reactions, the iodine atom leaves, and a base abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond .
Comparison with Similar Compounds
2-Iodo-2-methylpentane can be compared to other halogenated alkanes, such as:
2-Bromo-2-methylpentane: Similar in structure but with a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions due to the lower leaving group ability of bromine compared to iodine.
2-Chloro-2-methylpentane: Contains a chlorine atom instead of iodine. It is even less reactive than the bromo and iodo derivatives in substitution reactions.
These comparisons highlight the unique reactivity of this compound, making it a valuable compound in various chemical applications.
Properties
CAS No. |
31294-95-8 |
---|---|
Molecular Formula |
C6H13I |
Molecular Weight |
212.07 g/mol |
IUPAC Name |
2-iodo-2-methylpentane |
InChI |
InChI=1S/C6H13I/c1-4-5-6(2,3)7/h4-5H2,1-3H3 |
InChI Key |
KCNIMEJTKUGMLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)I |
Origin of Product |
United States |
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